3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one
CAS No.: 1396815-09-0
Cat. No.: VC4864924
Molecular Formula: C21H13ClFN3O3
Molecular Weight: 409.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396815-09-0 |
|---|---|
| Molecular Formula | C21H13ClFN3O3 |
| Molecular Weight | 409.8 |
| IUPAC Name | 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-2-one |
| Standard InChI | InChI=1S/C21H13ClFN3O3/c22-17-6-2-1-4-15(17)19-24-20(29-25-19)16-5-3-11-26(21(16)28)12-18(27)13-7-9-14(23)10-8-13/h1-11H,12H2 |
| Standard InChI Key | UHMNAZDLPXSDQN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC=C(C=C4)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three aromatic systems:
-
A 2-chlorophenyl-substituted 1,2,4-oxadiazole ring
-
A pyridin-2(1H)-one core
-
A 4-fluorophenyl ketone side chain
These components are linked through strategic carbon-nitrogen and carbon-oxygen bonds, creating a planar geometry conducive to π-π stacking interactions with biological targets .
Table 1: Fundamental Chemical Properties
The electron-withdrawing chlorine (σpara = 0.23) and fluorine (σpara = 0.06) substituents induce distinct electronic effects on the aromatic systems, modulating the compound’s dipole moment (calculated: 5.2 D) and solubility profile .
Synthesis and Characterization
Synthetic Pathways
The synthesis follows a multi-step protocol:
-
Oxadiazole Formation:
2-Chlorobenzoyl chloride undergoes cyclocondensation with amidoximes under basic conditions (K₂CO₃, DMF, 80°C) to form the 3-(2-chlorophenyl)-1,2,4-oxadiazole intermediate . -
Pyridinone Functionalization:
The pyridin-2(1H)-one core is alkylated using 2-bromo-1-(4-fluorophenyl)ethan-1-one in the presence of NaH (THF, 0°C → rt). -
Coupling Reaction:
Suzuki-Miyaura cross-coupling connects the oxadiazole and pyridinone moieties using Pd(PPh₃)₄ catalyst (toluene/EtOH/H₂O, 90°C) .
Table 2: Optimization of Coupling Step
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 72% → 89% |
| Solvent Ratio | 3:1 toluene/EtOH | 64% → 78% |
| Reaction Time | 18 hours | 81% → 93% |
Analytical Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry:
HRMS (ESI+) m/z 410.0794 [M+H]⁺ (calc. 410.0798) . -
X-ray Crystallography:
Unit cell parameters: a=8.21 Å, b=12.45 Å, c=14.73 Å, α=90°, β=102.3°, γ=90° (monoclinic P2₁/c space group) .
Biological Activity and Mechanistic Insights
Pharmacological Targets
Comparative studies with structural analogs reveal three primary mechanisms:
-
Kinase Inhibition:
Inhibits JAK3 kinase (IC₅₀ = 0.42 μM) through hydrogen bonding with Leu905 and π-cation interactions with Lys830 . -
Antimicrobial Action:
Disrupts bacterial DNA gyrase (MIC = 8 μg/mL against S. aureus) by intercalating into the GyrB subunit . -
Anticancer Potential:
Induces apoptosis in MCF-7 cells (EC₅₀ = 12.3 μM) via Bcl-2/Bax ratio modulation (1:3.8 at 24h exposure) .
Table 3: Comparative Bioactivity Profile
| Assay | Result | Reference Compound |
|---|---|---|
| COX-2 Inhibition | 78% at 10 μM | Celecoxib (82%) |
| DPPH Scavenging | EC₅₀ = 45 μM | Ascorbic acid (28 μM) |
| CYP3A4 Inhibition | 22% at 50 μM | Ketoconazole (94%) |
ADMET Properties
-
Absorption: Caco-2 permeability = 8.9 × 10⁻⁶ cm/s (high)
-
Metabolism: t₁/₂ = 3.7 hours (human liver microsomes)
Research Applications and Patent Landscape
Therapeutic Development
-
Inflammatory Diseases:
Reduces TNF-α production in LPS-stimulated macrophages (76% inhibition at 50 μM) . -
Oncology Combinations:
Synergizes with doxorubicin (CI = 0.38) in MDA-MB-231 triple-negative breast cancer models . -
Antimicrobial Coatings:
Incorporated into polyurethane films (2% w/w) inhibits biofilm formation by 89% against P. aeruginosa .
Intellectual Property Status
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume